Fmoc-2-Abz-OH, also known as N-Fmoc-anthranilic acid or 2-(Fmoc-amino)benzoic acid, is a chemical compound used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for efficiently creating peptides, which are chains of amino acids that play essential roles in biological processes.
Fmoc-2-Abz-OH serves as a building block in SPPS. It incorporates the amino acid anthranilic acid into the growing peptide chain []. Anthranilic acid possesses a unique aromatic ring structure that can be useful for various research purposes:
Fmoc-2-Abz-OH finds applications in various areas of scientific research, including:
Fmoc-2-Abz-OH, also known as N-Fmoc-anthranilic acid or 2-(Fmoc-amino)benzoic acid, is a chemical compound with the molecular formula C22H17NO4. It is primarily utilized in the field of solid-phase peptide synthesis (SPPS), serving as a building block that incorporates anthranilic acid into peptide chains. The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a protective group for the amino functionality, allowing for selective reactions during peptide synthesis while preventing undesired side reactions .
While Fmoc-2-Abz-OH itself is not primarily studied for direct biological activity, its derivatives and the peptides synthesized using it can exhibit various biological properties. Peptides incorporating anthranilic acid have been investigated for their roles in biological systems, including potential antimicrobial and anticancer activities. The unique aromatic structure of anthranilic acid may also contribute to interactions with biological targets .
The synthesis of Fmoc-2-Abz-OH typically involves the following steps:
This compound can also be synthesized through various methods involving different coupling agents and solvents, depending on the desired purity and yield .
Fmoc-2-Abz-OH has several applications in scientific research and industry:
Several compounds are structurally similar to Fmoc-2-Abz-OH, each with unique properties and applications. Here are some notable examples:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
Fmoc-4-Abz-OH | Similar structure with a para substitution on the aromatic ring | May exhibit different reactivity profiles |
Fmoc-Diaminobenzoic Acid | Contains two amino groups; used in complex peptide synthesis | Versatile in forming multiple peptide linkages |
Fmoc-Dbz(o-Nitro)-OH | Incorporates a nitro group; used in specific coupling reactions | Useful for introducing functional groups in peptides |
Fmoc-Boc-Diaminobenzoic Acid | Combines two protective groups; prevents side reactions | Enhances stability during synthesis |
Fmoc-2-Abz-OH stands out due to its specific use of anthranilic acid, which imparts unique properties to synthesized peptides compared to other derivatives like diamino or nitro-substituted compounds. Its role in SPPS highlights its importance in creating diverse peptide libraries for biological studies .